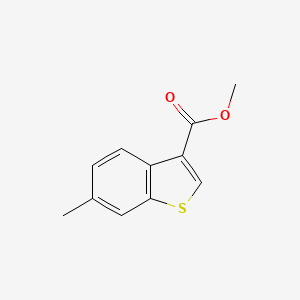

Methyl 6-methyl-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-methyl-1-benzothiophene-3-carboxylate, also known as M6MBC, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzothiophene, a heterocyclic aromatic compound, and is used in the synthesis of other compounds such as thiophene-3-carboxylic acid and its derivatives. M6MBC has been studied for its biochemical and physiological effects and has been found to have a variety of advantages and limitations in laboratory experiments.

Applications De Recherche Scientifique

Application 1: Electrochemically-promoted synthesis

- Summary of the Application : Benzothiophenes have diverse applications in medicinal chemistry and materials science, and are present in many natural products. The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance .

- Methods of Application : An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported .

- Results or Outcomes : The study revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

Application 2: Development of new donepezil analogs

- Summary of the Application : Fifteen new benzothiophene-based compounds were designed, synthesized, and evaluated as potential anti-Alzheimer agents .

- Methods of Application : The compounds were synthesized and then evaluated for their inhibitory activity against acetylcholinesterase (AChE) and their ability to inhibit self-mediated β-amyloid protein in vitro .

- Results or Outcomes : Most of the synthesized compounds exhibited remarkable AChE inhibitory activity. Compound 3g showed a significant β-amyloid inhibitory effect exceeding that of donepezil. Furthermore, compound 3j showed the best inhibitory activity comparable to that of donepezil .

Application 3: Therapeutic Importance

- Summary of the Application : Thiophene and its substituted derivatives, including benzothiophene, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

- Results or Outcomes : They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Application 4: One-step Synthesis

- Summary of the Application : Benzothiophenes are a promising class of organosulfur compounds . In spite of their significance, the synthesis of multisubstituted benzothiophenes remains still difficult .

- Methods of Application : An approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors has been presented .

- Results or Outcomes : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Application 5: Synthetic Thiophene

- Summary of the Application : Thiophene and its substituted derivatives, including benzothiophene, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

- Results or Outcomes : They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Application 6: Aryne Reaction with Alkynyl Sulfides

- Summary of the Application : Benzothiophenes are a promising class of organosulfur compounds . In spite of their significance, the synthesis of multisubstituted benzothiophenes remains still difficult .

- Methods of Application : An approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors has been presented .

- Results or Outcomes : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Propriétés

IUPAC Name |

methyl 6-methyl-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7-3-4-8-9(11(12)13-2)6-14-10(8)5-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZALJLQGPRFWEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CS2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247623 |

Source

|

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methyl-1-benzothiophene-3-carboxylate | |

CAS RN |

82787-85-7 |

Source

|

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82787-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)

![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)